

Solubility of Ethyl 2-furanpropionate in organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-furanpropionate*

Cat. No.: *B158936*

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **Ethyl 2-Furanpropionate** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of **Ethyl 2-furanpropionate** in various organic solvents. **Ethyl 2-furanpropionate**, a key intermediate in the synthesis of various pharmaceuticals and a notable flavoring agent, possesses a solubility profile that is critical for its application in drug development, chemical synthesis, and purification processes. While extensive quantitative solubility data for this specific compound is not widely published, this guide outlines a robust experimental protocol for its determination. This document also discusses the expected solubility trends based on the physicochemical properties of **Ethyl 2-furanpropionate** and related furan derivatives and esters.

Introduction

Ethyl 2-furanpropionate (also known as ethyl 3-(furan-2-yl)propanoate) is a heterocyclic organic compound with the molecular formula $C_9H_{12}O_3$. Its structure, featuring a furan ring and an ethyl ester group, dictates its solubility characteristics. Generally, furan and its derivatives are soluble in common organic solvents such as alcohol, ether, and acetone, while showing slight solubility in water.^{[1][2]} Esters, depending on their carbon chain length, also exhibit a range of solubilities in organic solvents. Qualitative data indicates that **Ethyl 2-**

furanpropionate is soluble in ethanol and very slightly soluble in water.[3] One source provides a predicted water solubility of 2.11 g/L.[4] A more specific estimated water solubility is 524.5 mg/L at 25 °C.[4]

A thorough understanding of the quantitative solubility of **ethyl 2-furanpropionate** in a variety of organic solvents is essential for process optimization, formulation development, and ensuring reproducible results in a research and development setting. This guide provides a detailed methodology to empower researchers to generate precise and reliable solubility data for their specific applications.

Physicochemical Properties of Ethyl 2-Furanpropionate

Property	Value
Molecular Formula	C ₉ H ₁₂ O ₃
Molecular Weight	168.19 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	212 °C
Melting Point	25 °C
LogP (o/w)	2.015 (estimated)[4]

Quantitative Solubility Data

As of the compilation of this guide, comprehensive quantitative solubility data for **ethyl 2-furanpropionate** in a wide array of organic solvents is not readily available in peer-reviewed literature. Researchers are encouraged to use the experimental protocol provided in Section 4 to determine the solubility in solvents relevant to their work. The following table is provided as a template for recording experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of **Ethyl 2-Furanpropionate** in Various Organic Solvents

Solvent	Temperature (°C)	Solubility (g/100 mL)	Molar Solubility (mol/L)	Method of Analysis
e.g., Methanol	e.g., 25	e.g., Gravimetric		
e.g., Ethanol	e.g., 25	e.g., HPLC		
e.g., Acetone	e.g., 25			
e.g., Ethyl Acetate		e.g., 25		
e.g., Dichloromethane	e.g., 25			
e.g., Toluene	e.g., 25			
e.g., Hexane	e.g., 25			

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent. This protocol details the procedure for determining the solubility of **ethyl 2-furanpropionate**.

Materials

- **Ethyl 2-furanpropionate** (high purity)
- Selected organic solvents (analytical grade)
- Glass vials with screw caps
- Orbital shaker or magnetic stirrer with temperature control
- Analytical balance
- Micropipettes

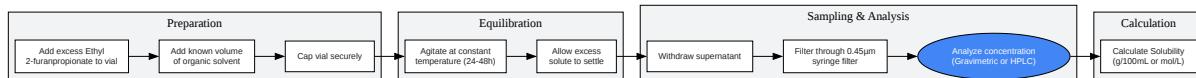
- Syringe filters (0.45 µm, solvent-compatible)
- Volumetric flasks
- High-Performance Liquid Chromatography (HPLC) system or a gravimetric analysis setup (drying oven and desiccator)

Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of **ethyl 2-furanpropionate** to a glass vial. The presence of undissolved solute is crucial to ensure a saturated solution at equilibrium.
 - Add a known volume of the desired organic solvent to the vial.
 - Securely cap the vial to prevent solvent evaporation.
- Equilibration:
 - Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
 - Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. Preliminary studies may be needed to determine the optimal equilibration time.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a micropipette.
 - Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved microparticles.
 - Dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the analytical range of the chosen analytical method.

Analysis

The concentration of **ethyl 2-furanpropionate** in the diluted saturated solution can be determined by a suitable analytical method.


- Gravimetric Analysis:
 - Accurately weigh an empty, dry container (e.g., a glass petri dish).
 - Transfer a known volume of the filtered, saturated solution (without dilution) to the container.
 - Evaporate the solvent in a drying oven at a temperature below the boiling point of **ethyl 2-furanpropionate** until a constant weight is achieved.
 - Cool the container in a desiccator and weigh it again.
 - The difference in weight corresponds to the mass of dissolved **ethyl 2-furanpropionate**.
- High-Performance Liquid Chromatography (HPLC):
 - Develop and validate an HPLC method for the quantification of **ethyl 2-furanpropionate**. This includes selecting an appropriate column, mobile phase, and detection wavelength.
 - Prepare a series of standard solutions of known concentrations of **ethyl 2-furanpropionate** in the solvent of interest.
 - Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
 - Inject the diluted, filtered, saturated sample into the HPLC system.
 - Determine the concentration of **ethyl 2-furanpropionate** in the sample by interpolating its peak area from the calibration curve.

Calculation of Solubility

Calculate the solubility using the following formula, accounting for any dilution factors:

Solubility (g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor × 100)

Visual Representation of Experimental Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Furan - Wikipedia [en.wikipedia.org]
- 2. Furan - Sciencemadness Wiki [sciemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Solubility of Ethyl 2-furanpropionate in organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b158936#solubility-of-ethyl-2-furanpropionate-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com